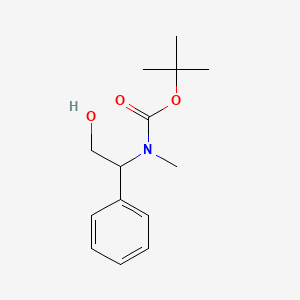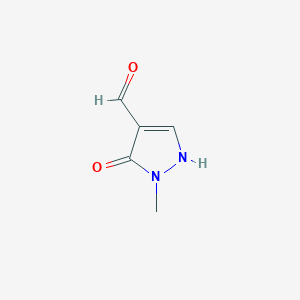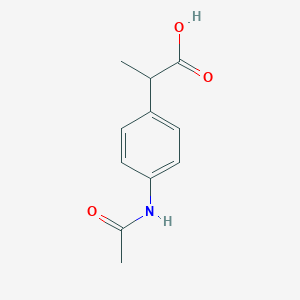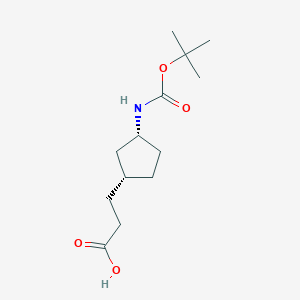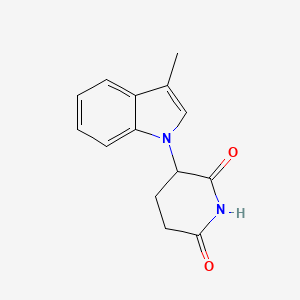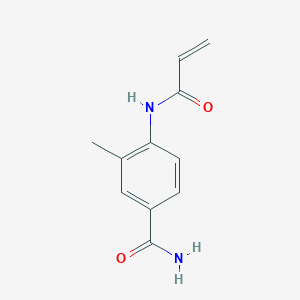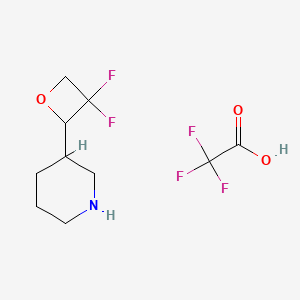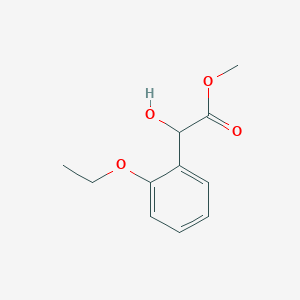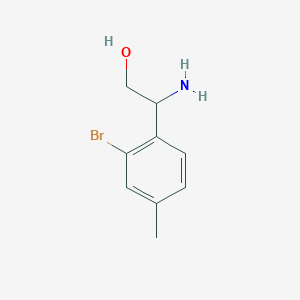
2-Amino-2-(2-bromo-4-methylphenyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-(2-bromo-4-methylphenyl)ethan-1-ol is an organic compound with the molecular formula C9H12BrNO It is a derivative of phenylethylamine, featuring a bromine atom and a methyl group on the benzene ring, as well as an amino group and a hydroxyl group on the ethan-1-ol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(2-bromo-4-methylphenyl)ethan-1-ol typically involves the bromination of 2-methylphenylethylamine followed by the introduction of the hydroxyl group. One common method is as follows:
Bromination: 2-Methylphenylethylamine is reacted with bromine in the presence of a suitable solvent such as acetic acid to introduce the bromine atom at the para position relative to the methyl group.
Hydroxylation: The resulting 2-bromo-4-methylphenylethylamine is then subjected to hydroxylation using a reagent like sodium hydroxide (NaOH) or hydrogen peroxide (H2O2) to introduce the hydroxyl group at the ethan-1-ol position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(2-bromo-4-methylphenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde.
Reduction: The compound can be reduced to remove the bromine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
Oxidation: Formation of 2-amino-2-(2-bromo-4-methylphenyl)acetone.
Reduction: Formation of 2-amino-2-(4-methylphenyl)ethan-1-ol.
Substitution: Formation of 2-amino-2-(2-hydroxy-4-methylphenyl)ethan-1-ol.
Scientific Research Applications
2-Amino-2-(2-bromo-4-methylphenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its effects on the central nervous system and its neuroprotective effects.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Amino-2-(2-bromo-4-methylphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. It has been shown to act as an agonist of the serotonin 5-HT2A receptor and as an antagonist of the dopamine D2 receptor. These interactions can lead to changes in mood and behavior, as well as neuroprotective effects and increased dopamine levels in the brain.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-(2-methylphenyl)ethan-1-ol: Similar structure but lacks the bromine atom.
2-(4-Bromo-3-methylphenoxy)ethan-1-amine: Similar structure but with an ether linkage instead of a hydroxyl group.
2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-ol: Positional isomer with the bromine and methyl groups swapped.
Uniqueness
2-Amino-2-(2-bromo-4-methylphenyl)ethan-1-ol is unique due to the specific positioning of the bromine and methyl groups on the benzene ring, which can influence its reactivity and interactions with biological targets. This unique structure allows for specific applications in research and potential therapeutic uses.
Properties
Molecular Formula |
C9H12BrNO |
|---|---|
Molecular Weight |
230.10 g/mol |
IUPAC Name |
2-amino-2-(2-bromo-4-methylphenyl)ethanol |
InChI |
InChI=1S/C9H12BrNO/c1-6-2-3-7(8(10)4-6)9(11)5-12/h2-4,9,12H,5,11H2,1H3 |
InChI Key |
NMOXDSQWTAPHGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(CO)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



